N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide
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Overview
Description
N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with a chloro group and an isobutyl group, as well as a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide typically involves the reaction of 4-chloro-1-(2-methylpropyl)pyrazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction could produce this compound alcohols or amines.
Scientific Research Applications
N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide can be compared with other pyrazole derivatives, such as:
4-Chloro-1-(2-methylpropyl)pyrazole: Lacks the propenamide moiety, which may result in different biological activity.
N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]acetamide: Similar structure but with an acetamide group instead of a propenamide group, potentially altering its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and isobutyl groups on the pyrazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-4-9(15)12-10-8(11)6-14(13-10)5-7(2)3/h4,6-7H,1,5H2,2-3H3,(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRMWKPDPSFZGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)NC(=O)C=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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